molecular formula C21H24FN5O B5324012 [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone

Cat. No.: B5324012
M. Wt: 381.4 g/mol
InChI Key: VNKSWXIAZYJFIL-UHFFFAOYSA-N
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Description

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole rings, followed by the introduction of the fluorophenyl and piperidine groups. Common reagents used in these steps include hydrazines, aldehydes, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets. Its structure suggests it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets might make it useful in treating certain diseases or conditions.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial processes.

Mechanism of Action

The mechanism of action of [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone likely involves binding to specific molecular targets, such as proteins or enzymes. This binding can alter the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine
  • [5-propyl-1H-pyrazol-4-yl]methanone
  • Other pyrazole derivatives

Uniqueness

Compared to similar compounds, [4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone stands out due to its unique combination of functional groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-propyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O/c1-2-4-19-18(13-23-25-19)21(28)27-9-7-14(8-10-27)20-17(12-24-26-20)15-5-3-6-16(22)11-15/h3,5-6,11-14H,2,4,7-10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKSWXIAZYJFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)C(=O)N2CCC(CC2)C3=C(C=NN3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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